methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate
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Overview
Description
Methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate is a chemical compound characterized by a cyclobutane ring substituted with a hydroxy group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with a suitable cyclobutane precursor in the presence of a base and a catalyst. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for continuous production under optimized conditions, enhancing efficiency and scalability. The use of flow microreactors also ensures better control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group and the chlorophenyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1s,3s)-3-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate
- Methyl (1s,3s)-3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate
- Methyl (1s,3s)-3-(4-methylphenyl)-3-hydroxycyclobutane-1-carboxylate
Uniqueness
Methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
1812175-26-0 |
---|---|
Molecular Formula |
C12H13ClO3 |
Molecular Weight |
240.7 |
Purity |
95 |
Origin of Product |
United States |
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